molecular formula C18H14N2O6 B11580243 2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B11580243
M. Wt: 354.3 g/mol
InChI Key: LEMYLEOOQWKHGO-UHFFFAOYSA-N
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Description

2-AMINO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. This method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters, along with various enolizable C-H-activated acidic compounds and phenols, in the presence or absence of a catalyst . The reaction conditions often require the use of ammonium acetate as a catalyst to facilitate the formation of the desired heterocyclic framework .

Industrial Production Methods

Industrial production of this compound may involve scaling up the multicomponent reaction process, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

2-AMINO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a key intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-AMINO-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C18H14N2O6/c1-8-3-11-15(18(21)25-8)14(10(6-19)17(20)26-11)9-4-12(22-2)16-13(5-9)23-7-24-16/h3-5,14H,7,20H2,1-2H3

InChI Key

LEMYLEOOQWKHGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C(=C3)OC)OCO4)C(=O)O1

Origin of Product

United States

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